![molecular formula C20H21N3OS B2560676 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine CAS No. 2309221-10-9](/img/structure/B2560676.png)
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine can modulate the expression of various genes and proteins involved in inflammation, cancer, and viral replication. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit potent biological activity at low concentrations. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine. One potential direction is to investigate its potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore the use of this compound as a tool for studying the molecular mechanisms of inflammation, cancer, and viral replication. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability and efficacy of the compound.
In conclusion, 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is a promising chemical compound that has potential applications in various scientific research fields. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesis Methods
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine involves the reaction of 4-(thiophen-3-yl)benzoyl chloride with 1-methyl-1H-pyrazole-4-carbaldehyde, followed by the addition of piperidine in the presence of a base. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine has been extensively studied for its potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and biological studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-22-12-19(11-21-22)17-3-2-9-23(13-17)20(24)16-6-4-15(5-7-16)18-8-10-25-14-18/h4-8,10-12,14,17H,2-3,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOTWGSPDWVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine |
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